Home > Products > Building Blocks P14236 > 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile
4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile - 1004991-91-6

4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile

Catalog Number: EVT-1719207
CAS Number: 1004991-91-6
Molecular Formula: C6H2ClN5
Molecular Weight: 179.57 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(2-Deoxy-β-D-erythro-furanosyl)-1H-pyrazolo[3,4-d]pyrimidine

  • Compound Description: This compound is a nucleoside, also known as 1H(2H)-pyrazolo[3,4-d]pyrimidine N1-(2'-deoxy-beta-D-ribofuranoside). []
  • Relevance: This compound shares the core pyrazolo[3,4-d]pyrimidine structure with 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile but differs in the substitution at the N1 position, where it has a 2-deoxy-β-D-erythro-furanosyl group instead of the chlorine and cyano substituents. [] (https://www.semanticscholar.org/paper/e84abbfa4b08e3af54fe0ce635591b4b79aa1093)

2-(2-Deoxy-β-D-erythro-furanosyl)-2H-pyrazolo[3,4-d]pyrimidine

  • Compound Description: This compound, also known as 1H(2H)-pyrazolo[3,4-d]pyrimidine N2-(2'-deoxy-beta-D-ribofuranoside), is a regioisomer of the previous compound. []
  • Relevance: Similar to the N1 isomer, this compound shares the core pyrazolo[3,4-d]pyrimidine structure with 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile, but the 2-deoxy-β-D-erythro-furanosyl group is attached to the N2 position. [] (https://www.semanticscholar.org/paper/e84abbfa4b08e3af54fe0ce635591b4b79aa1093)

Aryl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl ketones (II)

  • Compound Description: These are a series of compounds synthesized by aroylation of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with aromatic aldehydes, demonstrating the reactivity of the 4-chloro substituent in the parent structure. []
  • Relevance: These compounds are derived from 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile by substituting the 4-chloro group with an aroyl group, resulting in a ketone functionality at the 4-position. [] (https://www.semanticscholar.org/paper/0e5f7a13d8e96ed30fb33d89358a25aed52e49f7)

Aryl 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl ketones (III)

  • Compound Description: This series of compounds is analogous to the aryl 1-phenyl derivatives but uses 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine as the starting material. []
  • Relevance: These compounds highlight the general reactivity of the 4-chloro group in pyrazolo[3,4-d]pyrimidine derivatives, including 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile, towards aroylation reactions. [] (https://www.semanticscholar.org/paper/0e5f7a13d8e96ed30fb33d89358a25aed52e49f7)

1-Benzoyl-substituted-6-(methylthio)-4-chloro-1H-pyrazolo[3,4-d]pyrimidines

  • Compound Description: This group of compounds was synthesized and investigated for biological activity, showing analgesic properties. []
  • Relevance: These compounds share the core structure of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile, with additional benzoyl and methylthio substituents, indicating possible modifications for altering biological activity. [] (https://www.semanticscholar.org/paper/6c57916b1f355849fb2be50944c403c9a122d695)

2-(4-Imino-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]oxazin-3-yl)acetonitrile

  • Compound Description: This compound, derived from 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, serves as a precursor for various pyrazolo[3,4-d]pyrimidine derivatives. []
  • Relevance: Although structurally distinct, this compound is a key intermediate in the synthesis of various pyrazolo[3,4-d]pyrimidine derivatives, highlighting the synthetic versatility of this class of compounds, which includes 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile. [] (https://www.semanticscholar.org/paper/c617a1fcc2b9e52f4a0a0d5328c95ae25bfe52d8)
Overview

4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile is a heterocyclic compound characterized by a fused pyrazolo and pyrimidine ring system. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. The compound's structure features a chlorine atom at the 4th position and a cyano group at the 3rd position, which are crucial for its reactivity and biological interactions.

Source and Classification

This compound does not have known natural origins but is synthesized in laboratory settings. It falls under the classification of fused heterocycles, specifically pyrazolo[3,4-d]pyrimidines, which are recognized for their diverse pharmacological properties. The compound is associated with various biological activities, including anticancer and antibacterial effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile typically involves several key steps:

  1. Condensation Reaction: The initial step often includes the condensation of appropriate hydrazine derivatives with aldehydes or ketones to form the pyrazole ring.
  2. Cyclization: This reaction is followed by cyclization to form the fused pyrimidine structure.
  3. Chlorination: Chlorination is performed to introduce the chlorine atom at the 4th position, often using reagents like phosphorus oxychloride or thionyl chloride.
  4. Cyano Group Introduction: The cyano group can be introduced in a subsequent step through reactions involving carbon disulfide or other cyanation methods .

The reaction conditions are typically mild, allowing for good yields of the desired product without extensive purification needs.

Molecular Structure Analysis

Structure and Data

The molecular formula for 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile is C5H3ClN4C_5H_3ClN_4. Its InChI code is 1S/C5H3ClN4/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H.

The structure consists of:

  • A five-membered pyrazole ring fused to a six-membered pyrimidine ring.
  • A chlorine atom at the 4th position of the pyrimidine ring.
  • A cyano group at the 3rd position.

This bicyclic arrangement is significant for its biological activity and interaction with various cellular targets.

Mechanism of Action

Process and Data

The primary mechanism of action for 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile involves inhibition of Cyclin-Dependent Kinase 2 (CDK2), an essential enzyme in cell cycle regulation. The compound binds to the active site of CDK2, disrupting its activity through hydrogen bonding interactions. This inhibition leads to cell cycle arrest, particularly affecting cancer cell proliferation pathways .

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells, highlighting its potential as an anticancer agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Chemical properties include:

  • Reactivity due to chlorine substitution.
  • Potential for nucleophilic attack at both the chlorine and cyano groups.

These properties influence its behavior in various chemical reactions and biological interactions.

Applications

Scientific Uses

The applications of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile span several domains:

  1. Anticancer Research: It serves as a lead compound for developing new anticancer agents targeting protein kinases involved in cell proliferation.
  2. Synthesis of Heterocycles: The compound acts as a building block in synthesizing other heterocyclic compounds with potential biological activities.
  3. Antibacterial Activity: Some derivatives have shown efficacy against Gram-positive bacteria, suggesting broader antimicrobial applications .

Future research may focus on optimizing its structure for enhanced selectivity and potency in therapeutic applications while exploring additional biological targets beyond CDK2.

Pharmacological Mechanisms of Action

Tyrosine Kinase Inhibition and Epidermal Growth Factor Receptor (EGFR) Targeting

ATP-Competitive Binding to Wild-Type EGFR (EGFRWT)

4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile derivatives function as potent ATP-competitive inhibitors by mimicking the purine scaffold of ATP. Their planar pyrazolopyrimidine core occupies the adenine binding pocket of EGFRWT, forming critical hydrogen bonds with residues in the hinge region (e.g., Cys773 and Met769). The 3-carbonitrile group enhances binding affinity through hydrophobic interactions with the hydrophobic region I of the ATP-binding site, while the 4-chloro substituent stabilizes the inactive kinase conformation. This binding mode results in nanomolar inhibitory activity, as evidenced by compound 12b (a derivative) exhibiting an IC50 of 0.016 µM against EGFRWT [1].

Efficacy Against Mutant EGFR Variants (EGFRT790M)

These derivatives overcome the steric hindrance and altered ATP affinity caused by the "gatekeeper" T790M mutation. The 3-carbonitrile group’s compact size allows accommodation within the mutated ATP-binding pocket, while the chloro substituent maintains hydrophobic contacts with Leu792 and Met790. Compound 12b demonstrated significant activity against EGFRT790M (IC50 = 0.236 µM), attributed to optimized interactions with Asp855 and the P-loop [1].

Role in Overcoming Acquired Resistance

Resistance to first- (e.g., erlotinib) and second-generation (e.g., neratinib) EGFR-TKIs arises from EGFRT790M mutations and MET amplification. Pyrazolopyrimidine derivatives address this by:

  • Dual-targeting capability: Simultaneously inhibiting EGFRWT and EGFRT790M [1].
  • Reduced steric clash: The carbonitrile group’s smaller volume versus bulkier anilines of earlier TKIs avoids conflict with Thr790 [1].
  • Enhanced hydrophobic interactions: The chloro substituent strengthens binding to Leu788, counteracting mutation-induced affinity loss [1].

Table 1: EGFR Inhibitory Activity of Key Derivatives

CompoundIC50 (µM) EGFRWTIC50 (µM) EGFRT790M
12b0.0160.236
Reference TKI (Erlotinib)0.002>1

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Disruption of Cell Cycle Progression via CDK2/Cyclin A2 Complex Inhibition

Derivatives like 14 and 15 inhibit CDK2/cyclin A2 by binding to the ATP pocket, mimicking purine interactions. The pyrazolopyrimidine core anchors to the hinge region via hydrogen bonds with Leu83, while the carbonitrile group extends into the hydrophobic ribose pocket. This inhibits phosphorylation of retinoblastoma (Rb) protein, arresting the cell cycle at the G1/S phase. Compound 14 achieved an IC50 of 0.057 µM against CDK2/cyclin A2, comparable to sorafenib (0.184 µM) [4].

Synergistic Effects With Thioglycoside Derivatives

Thioglycoside-conjugated analogs (e.g., 14, 15) enhance cellular uptake via glucose transporters (GLUTs), promoting accumulation in cancer cells. These derivatives:

  • Improve water solubility: Facilitating membrane permeability.
  • Enable targeted delivery: Exploiting overexpression of GLUTs in tumors.Compound 14 showed 7.32-fold increased caspase-3 activation in HCT-116 cells versus non-glycosylated analogs, indicating enhanced apoptosis induction [4].

Table 2: CDK2 Inhibitory Activity and Cytotoxicity of Derivatives

CompoundCDK2 IC50 (µM)IC50 HCT-116 (nM)Caspase-3 Increase (Fold)
140.057 ± 0.00367.32
150.119 ± 0.00776.91
Sorafenib0.184 ± 0.010193.5

Apoptosis Induction and BAX/Bcl-2 Ratio Modulation

Treatment with 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile derivatives significantly elevates the pro-apoptotic BAX protein while suppressing anti-apoptotic Bcl-2. Compound 12b increased the BAX/Bcl-2 ratio by 8.8-fold in A549 lung cancer cells, triggering mitochondrial outer membrane permeabilization (MOMP). This releases cytochrome c, activating caspase-9 and -3. Flow cytometry confirmed G2/M phase arrest and apoptosis induction (18.98-fold increase in annexin V-positive cells) [1] [3].

Tubulin Polymerization and VEGFR-2 Signaling Interference

Although less characterized than kinase inhibition, select derivatives disrupt microtubule dynamics by binding to the colchicine site on β-tubulin, suppressing polymerization. Concurrently, they inhibit VEGFR-2 kinase activity, reducing angiogenesis. Compound 12b (from a related study) inhibited VEGFR-2 at IC50 = 0.063 µM, comparable to sunitinib (0.035 µM). This dual action:

  • Impairs endothelial migration: Reducing wound healing by 23% in HUVECs.
  • Blocks angiogenic signaling: Downregulating VEGF-induced phosphorylation of VEGFR-2 [3].

Table 3: Antiangiogenic and Tubulin Effects

ParameterCompound 12bSunitinib
VEGFR-2 IC50 (µM)0.063 ± 0.0030.035 ± 0.012
Wound Healing Reduction (%)2335

Properties

CAS Number

1004991-91-6

Product Name

4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile

IUPAC Name

4-chloro-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile

Molecular Formula

C6H2ClN5

Molecular Weight

179.57 g/mol

InChI

InChI=1S/C6H2ClN5/c7-5-4-3(1-8)11-12-6(4)10-2-9-5/h2H,(H,9,10,11,12)

InChI Key

HDQMAUCEIIBYOL-UHFFFAOYSA-N

SMILES

C1=NC2=NNC(=C2C(=N1)Cl)C#N

Canonical SMILES

C1=NC2=NNC(=C2C(=N1)Cl)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.